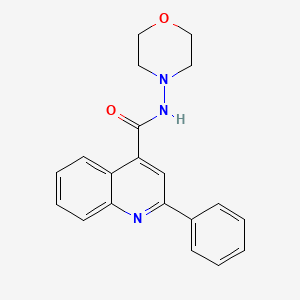
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide, also known as MPQC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPQC belongs to the class of quinolinecarboxamide compounds that have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and proteases, which are involved in viral replication. N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide also modulates the activity of various signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide also reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the replication of HIV-1 and hepatitis C virus.
Advantages and Limitations for Lab Experiments
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it suitable for in vitro and in vivo studies. However, there are also limitations to using N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide in lab experiments. It has low solubility in water, which may limit its bioavailability. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific pathways and targets through which N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide exerts its therapeutic effects. Furthermore, the potential use of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of various diseases should be explored. Overall, N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has shown promising results in scientific research and is a compound that warrants further investigation.
Synthesis Methods
The synthesis of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide compound.
Scientific Research Applications
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, neurodegenerative disorders, and infectious diseases. N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has demonstrated antiviral activity against HIV-1 and hepatitis C virus.
properties
IUPAC Name |
N-morpholin-4-yl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-23-10-12-25-13-11-23)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOBYDJDCFBSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970603 |
Source


|
| Record name | N-(Morpholin-4-yl)-2-phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5528-27-8 |
Source


|
| Record name | N-(Morpholin-4-yl)-2-phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorobenzyl)thio]-4-pyrimidinol](/img/structure/B5849470.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)
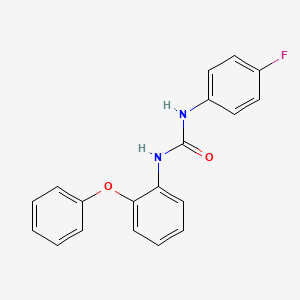
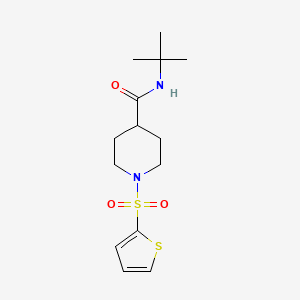
![2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5849501.png)
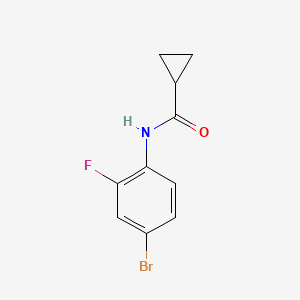
![2-[(4-benzyl-1-piperazinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5849504.png)
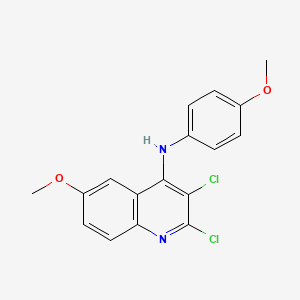
![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)
![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)
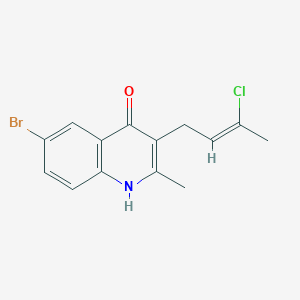
![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)
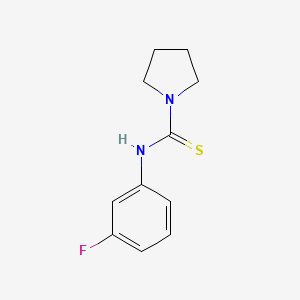
![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)